tert-Butyl 3'-bromo-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-1-carboxylate
Overview
Description
“tert-Butyl 3’-bromo-5’,6’-dihydrospiro[piperidine-4,7’-pyrrolo[1,2-a]imidazole]-1-carboxylate” is a chemical compound with the CAS Number: 1251000-16-4 . It has a molecular weight of 356.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C15H22BrN3O2/c1-14(2,3)21-13(20)18-7-4-15(5-8-18)6-9-19-11(16)10-17-12(15)19/h10H,4-9H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
- This compound serves as a critical intermediate in the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, showcasing a streamlined synthesis process that involves key steps such as regioselective pyrazole alkylation and Curtius rearrangement. These inhibitors are significant for their potential in therapeutic applications due to their role in metabolic regulation (Huard et al., 2012).
- It plays a role in the anionic cascade recyclization process to form structurally complex derivatives, demonstrating its versatility in organic synthesis and the potential for creating novel compounds with diverse biological activities (Ivanov, 2020).
Application in Drug Development
- The compound has been utilized in the synthesis of new compounds derived from tropane-3-spiro-4'(5')-imidazoline, evaluated as potential 5-HT3 receptor antagonists. This application is pivotal in drug development, particularly in targeting receptors involved in neurological disorders (Whelan et al., 1995).
- It serves as a key intermediate in the development of small molecule anticancer drugs, highlighting its significance in the synthesis of therapeutic agents aimed at targeting specific pathways involved in cancer progression (Zhang et al., 2018).
Structural and Conformational Studies
- Research on related compounds emphasizes the structural and conformational insights obtained through X-ray crystallography, NMR spectroscopy, and other analytical techniques. These studies are essential for understanding the molecular basis of the compound's reactivity and its interactions within biological systems (Dhanalakshmi et al., 2018).
Safety and Hazards
Mechanism of Action
The tert-butyl group is known to be very bulky and is used in chemistry for kinetic stabilization . The bromine atom could potentially be involved in electrophilic aromatic substitution reactions or could act as a leaving group in nucleophilic substitution reactions . The spiro[piperidine-4,7’-pyrrolo[1,2-a]imidazole] moiety is a complex heterocyclic structure that could potentially interact with various biological targets.
Properties
IUPAC Name |
tert-butyl 3-bromospiro[5,6-dihydropyrrolo[1,2-a]imidazole-7,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-14(2,3)21-13(20)18-7-4-15(5-8-18)6-9-19-11(16)10-17-12(15)19/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFOHAHABIRBIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CCN3C2=NC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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